molecular formula C11H9BrN2 B1270372 2-(4-Bromophenyl)-5-methylpyrimidine CAS No. 174720-38-8

2-(4-Bromophenyl)-5-methylpyrimidine

Cat. No. B1270372
CAS RN: 174720-38-8
M. Wt: 249.11 g/mol
InChI Key: BSUNLHHGZSFMOP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-methylpyrimidine (2-BP-5-MP) is a relatively new synthetic pyrimidine derivative with a wide range of potential applications in scientific research. It is a derivative of the naturally occurring pyrimidine nucleus, which is found in nucleic acids and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Antiviral Activities

2-(4-Bromophenyl)-5-methylpyrimidine derivatives demonstrate significant antimicrobial and antiviral activities. For instance, various substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which incorporate the this compound structure, have been shown to inhibit retrovirus replication in cell culture, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003). Similarly, other derivatives have demonstrated antibacterial effectiveness against various bacterial strains (Vijaya Laxmi et al., 2019).

Antitumor Agent Synthesis

Compounds based on this compound have been used in the synthesis of antitumor agents. For example, in the synthesis of dasatinib, an antitumor agent, a derivative of this compound serves as a key intermediate (Zang Jia-liang et al., 2009).

Synthetic Chemistry

In synthetic chemistry, derivatives of this compound have been utilized to create novel compounds. For example, microwave-assisted palladium-catalyzed C-C coupling reactions involving 5-bromopyrimidine derivatives have been explored for the synthesis of various pyrimidine-based compounds (Verbitskiy et al., 2013). This showcases the compound's utility in facilitating novel chemical reactions and compound synthesis.

Drug Discovery

In drug discovery, derivatives of this compound are used in the synthesis of potential therapeutic agents. For instance, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, related to this compound, have shown promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

properties

IUPAC Name

2-(4-bromophenyl)-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUNLHHGZSFMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354289
Record name 2-(4-bromophenyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

174720-38-8
Record name 2-(4-bromophenyl)-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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